molecular formula C18H20N2O2S2 B12522536 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole CAS No. 651335-40-9

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Cat. No.: B12522536
CAS No.: 651335-40-9
M. Wt: 360.5 g/mol
InChI Key: RLUSEFXYHSSCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized under specific conditions.

    Reduction: The indole moiety can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group may yield sulfoxides or sulfones .

Scientific Research Applications

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The piperidine ring and indole moiety may interact with enzymes or receptors, modulating their activity. The thiophene sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, thiophene sulfonyl group, and indole moiety in a single molecule allows for diverse interactions and applications .

Properties

CAS No.

651335-40-9

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole

InChI

InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2

InChI Key

RLUSEFXYHSSCMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.